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Compound of Interest

Compound Name: PROTAC BRM degrader-1

Cat. No.: B12362623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of PROTAC
BRM degrader-1, a potent and selective degrader of the transcriptional regulator BRM

(Brahma/SMARCA2). This document details the mechanism of action, structural basis of

ternary complex formation, and the experimental protocols used to characterize this molecule.

Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that

leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to

selectively eliminate disease-causing proteins. PROTAC BRM degrader-1, also known as

compound 17, is a heterobifunctional molecule designed to induce the degradation of BRM, a

key component of the SWI/SNF chromatin remodeling complex. The inactivation of BRM's

paralog, BRG1 (SMARCA4), a common event in several cancers, leads to a dependency on

BRM for cell survival, making it an attractive therapeutic target. PROTAC BRM degrader-1
demonstrates high potency and selectivity for BRM over BRG1, offering a promising strategy

for the treatment of BRG1-mutant cancers.[1][2]

This guide will delve into the structural and biophysical characteristics of PROTAC BRM
degrader-1, providing a detailed examination of its interaction with BRM and the von Hippel-

Lindau (VHL) E3 ubiquitin ligase, culminating in the formation of a productive ternary complex

for targeted protein degradation.
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Mechanism of Action
PROTAC BRM degrader-1 functions by simultaneously binding to the bromodomain of BRM

and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from

the E2-conjugating enzyme to lysine residues on the surface of BRM. The poly-ubiquitinated

BRM is then recognized and degraded by the 26S proteasome, leading to a reduction in BRM

protein levels and subsequent downstream therapeutic effects. The PROTAC molecule itself is

not degraded in this process and can catalytically induce the degradation of multiple BRM

proteins.
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PROTAC BRM Degrader-1 Mechanism of Action.

Quantitative Data
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The following tables summarize the key quantitative data for PROTAC BRM degrader-1
(compound 17).

Table 1: Cellular Degradation Potency

Parameter Cell Line BRM (SMARCA2) BRG1 (SMARCA4)

DC50 SW1573 93 pM 4.9 nM

DC50: Half-maximal degradation concentration.[3]

Table 2: Ternary Complex Crystal Structure Details (PDB: 8QJR)

Parameter Value

Complex BRG1 bromodomain - Compound 17 - VBC

Resolution 3.17 Å

Method X-Ray Diffraction

R-Value Free 0.278

R-Value Work 0.262

VBC: VHL-ElonginB-ElonginC complex.[4]

Structural Biology of the Ternary Complex
The high-resolution crystal structure of the ternary complex formed by the BRG1 bromodomain,

PROTAC BRM degrader-1 (compound 17), and the VBC complex (PDB: 8QJR) provides

critical insights into the molecular basis of its activity and selectivity.[4]

The structure reveals that compound 17 sits in a well-defined pocket, simultaneously engaging

the acetyl-lysine binding site of the BRG1 bromodomain and the substrate recognition site of

VHL. The linker of the PROTAC plays a crucial role in orienting the two proteins, facilitating

favorable protein-protein interactions that contribute to the stability of the ternary complex. This
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structural arrangement provides a rationale for the potent degradation of BRM and the

observed selectivity over its close homolog BRG1.

Molecular Components
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Ternary Complex Formation Pathway.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

X-Ray Crystallography of the Ternary Complex
Objective: To determine the three-dimensional structure of the BRG1-compound 17-VBC

ternary complex.

Protocol:

Protein Expression and Purification: The human BRG1 bromodomain (residues 1461-1587)

and the VBC complex (VHL residues 54-213, Elongin B residues 1-104, and Elongin C

residues 17-112) are expressed in E. coli and purified to homogeneity using affinity and size-

exclusion chromatography.
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Ternary Complex Formation: The purified BRG1 bromodomain and VBC complex are mixed

in a 1:1.2 molar ratio in the presence of a 1.5-fold molar excess of compound 17. The

complex is incubated on ice for 1 hour.

Crystallization: The ternary complex is concentrated to approximately 10 mg/mL.

Crystallization screening is performed using the sitting-drop vapor-diffusion method at 20°C.

Crystals are typically obtained in a solution containing 0.1 M HEPES pH 7.5, 10% w/v PEG

8000, and 8% v/v ethylene glycol.

Data Collection and Structure Determination: Crystals are cryo-protected and diffraction data

is collected at a synchrotron source. The structure is solved by molecular replacement using

previously determined structures of the BRG1 bromodomain and VBC complex as search

models. The structure is then refined to a resolution of 3.17 Å.[4]

AlphaLISA Binding Assay
Objective: To measure the binding affinity of PROTAC BRM degrader-1 to BRM/BRG1 and

VHL.
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AlphaLISA Experimental Workflow.

Protocol:

Reagent Preparation: All reagents are prepared in an assay buffer (e.g., 50 mM HEPES pH

7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

Assay Plate Setup: The assay is performed in a 384-well plate. A serial dilution of the

PROTAC compound is prepared.

Binding Reaction: Biotinylated VHL is incubated with the PROTAC and GST-tagged

BRM/BRG1 bromodomain at room temperature for 1 hour.
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Bead Addition: Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads are

added to the wells. The plate is incubated in the dark at room temperature for 1 hour.

Signal Detection: The plate is read on an Alpha-enabled plate reader. The proximity of the

Donor and Acceptor beads upon ternary complex formation results in a chemiluminescent

signal.

Data Analysis: The resulting data is used to calculate the binding affinity (IC50 or Kd) of the

PROTAC for the target proteins.[1]

Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics and affinity of binary and ternary complex formation.

Protocol:

Immobilization: An anti-GST antibody is immobilized on a CM5 sensor chip. GST-tagged

BRM or BRG1 bromodomain is then captured on the chip surface.

Binary Interaction Analysis: A serial dilution of the PROTAC is injected over the captured

bromodomain to determine the binary binding kinetics (kon, koff) and affinity (KD).

Ternary Interaction Analysis: To measure ternary complex formation, a constant

concentration of the VBC complex is pre-mixed with a serial dilution of the PROTAC. This

mixture is then injected over the captured bromodomain.

Data Analysis: The sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir

for binary, or steady-state affinity for ternary) to determine the kinetic and affinity constants.

[1]

Cellular Degradation Assay (Western Blot)
Objective: To measure the ability of PROTAC BRM degrader-1 to induce the degradation of

endogenous BRM and BRG1 in a cellular context.

Protocol:
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Cell Culture and Treatment: SW1573 cells are seeded in 6-well plates and allowed to adhere

overnight. The cells are then treated with a serial dilution of PROTAC BRM degrader-1 for a

specified time (e.g., 24 hours).

Cell Lysis: After treatment, the cells are washed with PBS and lysed in RIPA buffer containing

protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration in each lysate is determined using a

BCA assay.

Western Blotting: Equal amounts of total protein are separated by SDS-PAGE and

transferred to a PVDF membrane. The membrane is blocked and then incubated with

primary antibodies against BRM, BRG1, and a loading control (e.g., GAPDH).

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the

protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

Data Analysis: The intensity of the protein bands is quantified using densitometry software.

The level of BRM and BRG1 is normalized to the loading control. The DC50 value is

calculated by fitting the dose-response data to a four-parameter logistic curve.[1]

Conclusion
PROTAC BRM degrader-1 (compound 17) is a highly potent and selective degrader of BRM

with promising therapeutic potential in BRG1-mutant cancers. The structural and biophysical

data presented in this guide provide a detailed understanding of its mechanism of action at the

molecular level. The crystal structure of the BRG1-compound 17-VBC ternary complex offers a

blueprint for the rational design of next-generation BRM degraders with improved properties.

The experimental protocols outlined herein serve as a valuable resource for researchers in the

field of targeted protein degradation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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